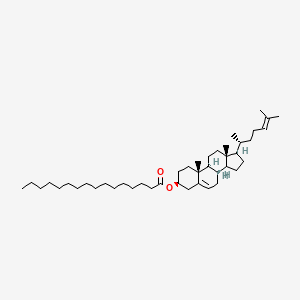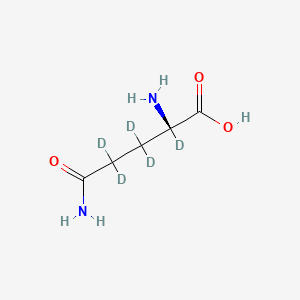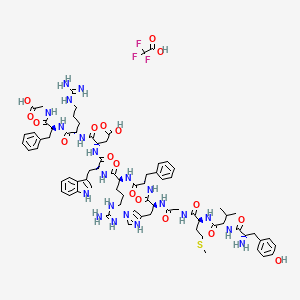
Golgicide A-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Golgicide A-2 is a derivative of Golgicide A, known for its high activity and selectivity. It is particularly effective in eradicating Anopheles stephensi larvae, making it valuable for research related to dengue virus . This compound is the highly active enantiomer of Golgicide A and exhibits potent biocidal activity against both Aedes aegypti and Anopheles stephensi larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Golgicide A-2 involves the synthesis of its precursor, Golgicide A. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core molecular framework through a series of organic reactions.
Functional group modifications: Specific functional groups are introduced or modified to achieve the desired chemical properties.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
Golgicide A-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Golgicide A-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes and structures, particularly the Golgi apparatus.
Industry: Utilized in the development of biocides and other chemical products.
Mechanism of Action
Golgicide A-2 exerts its effects by inhibiting the function of guanine nucleotide exchange factors (ArfGEFs), specifically GBF1. This inhibition leads to the dissociation of COPI vesicle coats from Golgi membranes, resulting in the disassembly of the Golgi and trans-Golgi network . The compound also arrests the secretion of proteins at the endoplasmic reticulum-Golgi intermediate compartment, affecting cellular transport processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Golgicide A-2 include:
Golgicide A: The precursor and less active enantiomer.
Brefeldin A: Another inhibitor of ArfGEFs, but with different specificity and potency.
Monensin: An ionophore that affects Golgi function by altering ion gradients.
Uniqueness
This compound is unique due to its high selectivity and potency in targeting GBF1, making it a valuable tool for studying Golgi function and related cellular processes .
Properties
Molecular Formula |
C17H14F2N2 |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1 |
InChI Key |
NJZHEQOUHLZCOX-WWGRRREGSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10824183.png)


![[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B10824200.png)
![acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10824212.png)



![Dasiglucagon [WHO-DD]](/img/structure/B10824241.png)

![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)
